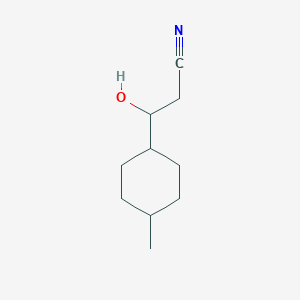
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of 4-methylcyclohexanone with hydrogen cyanide: This method involves the nucleophilic addition of hydrogen cyanide to 4-methylcyclohexanone, followed by hydrolysis to yield 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile.
Reaction of 4-methylcyclohexanol with acrylonitrile: This method involves the reaction of 4-methylcyclohexanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Keto-3-(4-methylcyclohexyl)propanenitrile.
Reduction: 3-Amino-3-(4-methylcyclohexyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-Hydroxy-3-(4-methylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-Hydroxy-3-(4-methylcyclohexyl)acetonitrile: Similar structure but with a shorter nitrile side chain.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclohexyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h8-10,12H,2-6H2,1H3 |
Clé InChI |
UDSCUJVKFDOBRT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
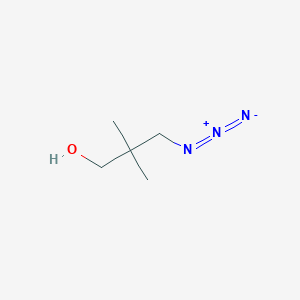
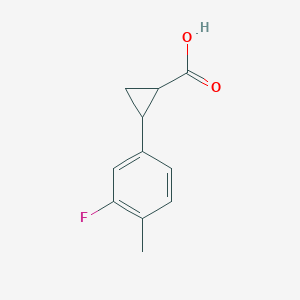
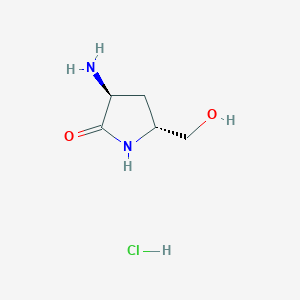

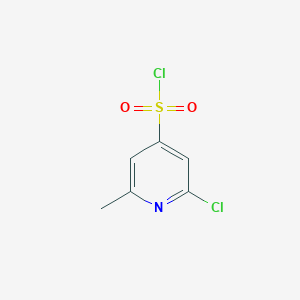
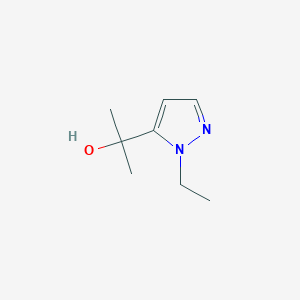
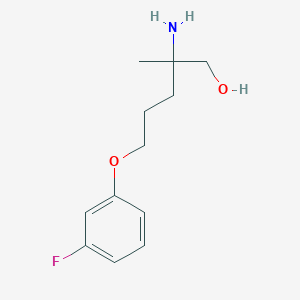
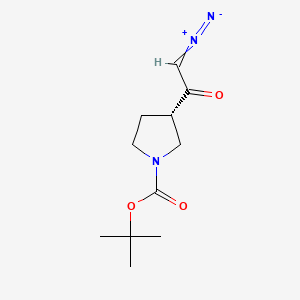
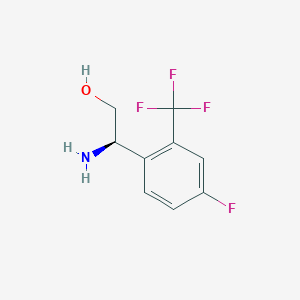

![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
